Ethyl 2-sulfobutanoate
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Overview
Description
Ethyl 2-sulfobutanoate is an organic compound with the molecular formula C6H12O5S It is a sulfonic acid ester, which means it contains a sulfonic acid group (-SO3H) esterified with an alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-sulfobutanoate can be synthesized through several methods. One common approach involves the esterification of 2-sulfobutanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-sulfobutanoate undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Sulfonates
Reduction: Alcohols
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Ethyl 2-sulfobutanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfonic acid esters on biological systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of ethyl 2-sulfobutanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding sulfonic acid, which can then participate in further biochemical reactions. The sulfonic acid group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Ethyl 2-sulfobutanoate can be compared with other sulfonic acid esters, such as:
- Mthis compound
- Propyl 2-sulfobutanoate
- Butyl 2-sulfobutanoate
Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity. Compared to its methyl, propyl, and butyl analogs, this compound may exhibit different solubility, boiling point, and reactivity profiles, making it suitable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
ethyl 2-chlorosulfonylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO4S/c1-3-5(12(7,9)10)6(8)11-4-2/h5H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMTYCQEJFNIBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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